3-Bromo-6-fluoroquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, characterized by the presence of bromine and fluorine substituents. Its chemical formula is C9H6BrFN2O, and it has a molecular weight of 243.06 g/mol. The compound features a quinoline ring system, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The unique substitution pattern of bromine at position 3 and fluorine at position 6 enhances its reactivity and potential therapeutic applications.
Common reagents for these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles under acidic or basic conditions for substitution reactions.
The biological activity of 3-Bromo-6-fluoroquinolin-2(1H)-one is primarily attributed to its interaction with specific molecular targets. It has been shown to possess antibacterial properties by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. Additionally, the presence of fluorine enhances its lipophilicity, improving cell membrane permeability and allowing better interaction with target sites .
Studies have indicated that compounds with similar structures can exhibit anticancer activities by inducing apoptosis in cancer cells or inhibiting tumor growth. This makes 3-Bromo-6-fluoroquinolin-2(1H)-one a potential candidate for further pharmacological investigations .
The synthesis of 3-Bromo-6-fluoroquinolin-2(1H)-one typically involves multi-step organic reactions:
Optimized reaction conditions are employed to ensure high yield and purity of the final product .
3-Bromo-6-fluoroquinolin-2(1H)-one has several applications in medicinal chemistry and related fields:
Furthermore, the unique structure allows for modifications that could lead to derivatives with enhanced biological activities .
Interaction studies have demonstrated that 3-Bromo-6-fluoroquinolin-2(1H)-one interacts effectively with various biological targets. For instance, its binding affinity to DNA gyrase has been quantified, showing a significant inhibitory effect on bacterial growth. Additionally, studies indicate that the compound may interact with other cellular targets involved in signaling pathways related to cancer progression .
The presence of both bromine and fluorine substituents plays a crucial role in enhancing the binding interactions due to their electronic effects and steric properties.
Several compounds share structural similarities with 3-Bromo-6-fluoroquinolin-2(1H)-one:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 7-Bromo-6-fluoroquinolin-4-one | Bromine at position 7 | Different antibacterial activity profile |
| 5-Bromo-8-fluoroquinolin-2(1H)-one | Bromine at position 5 | Potentially different pharmacokinetics |
| 3-Chloro-6-fluoroquinolin-2(1H)-one | Chlorine instead of bromine | May exhibit different reactivity due to chlorine's properties |
| 7-Chloro-6-fluoroquinolin-4-one | Chlorine at position 7 | Similar structure but potentially lower lipophilicity |
Uniqueness: The specific arrangement of bromine and fluorine in 3-Bromo-6-fluoroquinolin-2(1H)-one gives it distinct biological activities compared to these similar compounds. The combination of these halogens enhances both its reactivity and its ability to penetrate biological membranes effectively .
The tautomeric behavior of 3-bromo-6-fluoroquinolin-2(1H)-one is governed by the interplay between its quinolin-2-one backbone and substituent electronic effects. As a member of the 2-quinolone family, this compound predominantly exists in the lactam form (quinolin-2-one) rather than the enolic tautomer (2-quinolinol) due to aromatic stabilization and intramolecular hydrogen bonding [4]. However, the presence of electron-withdrawing substituents, such as bromine at position 3 and fluorine at position 6, significantly modulates this equilibrium.
DFT calculations on analogous systems demonstrate that halogen substituents alter the relative stability of tautomers by up to 4.3 kcal/mol [2]. Fluorine’s strong inductive effect increases the electron deficiency at position 6, favoring lactam stabilization through conjugation with the carbonyl group. Bromine’s resonance contribution further polarizes the π-system, creating a localized electron-deficient region at position 3. This electronic landscape suppresses enolization, resulting in a tautomeric equilibrium shifted >95% toward the lactam form in polar aprotic solvents like dimethylformamide [2] [5].
Table 1: Tautomer Distribution in Different Solvents
| Solvent | Lactam Form (%) | Enol Form (%) |
|---|---|---|
| DMSO-d6 | 98.2 | 1.8 |
| CDCl3 | 95.4 | 4.6 |
| D2O (pH 7.4) | 89.1 | 10.9 |
Data derived from $$^{19}\text{F}$$ NMR studies of analogous fluorinated quinolones [2] [5].
The synergistic electronic effects of bromine and fluorine create distinct reactivity patterns in the quinoline scaffold. Bromine at C-3 exerts both inductive (-I) and resonance (-M) effects, reducing electron density at adjacent positions (C-2 and C-4) by 0.27 e/ų based on NBO analysis [2]. Concurrently, fluorine’s strong -I effect at C-6 decreases electron density at C-5 and C-7 by 0.15 e/ų, creating a polarized electronic environment that directs electrophilic attacks to specific positions.
This electronic configuration enables unique regioselectivity in substitution reactions. For instance, bromination studies show that the C-3 bromine directs subsequent electrophilic substitution to C-8 rather than C-5 due to decreased electron density at the para position relative to fluorine [2]. The combined substituent effects lower the LUMO energy by 1.8 eV compared to unsubstituted quinolin-2-one, as calculated using B3LYP/6-311+G(d,p) methods [2] [6].
Table 2: Substituent Effects on Electron Density (e/ų)
| Position | Unsubstituted Quinolin-2-one | 3-Br-6-F Derivative |
|---|---|---|
| C-2 | -0.12 | -0.39 |
| C-4 | +0.08 | -0.19 |
| C-5 | -0.05 | -0.20 |
| C-8 | +0.03 | -0.12 |
Data from NBO analysis at the ωB97X-D/def2-TZVP level [2] [6].
The C-3 bromine in 3-bromo-6-fluoroquinolin-2(1H)-one serves as a prime site for nucleophilic aromatic substitution (SNAr) due to activation by both adjacent electron-withdrawing groups. Kinetic studies reveal second-order rate constants of 2.4 × 10⁻⁴ M⁻¹s⁻¹ for methoxide displacement in DMSO at 25°C [7]. The reaction proceeds through a Meisenheimer complex intermediate stabilized by fluorine’s inductive effect, with a calculated activation energy of 18.7 kcal/mol [2] [7].
Notably, the C-6 fluorine enhances leaving group ability through negative hyperconjugation, lowering the transition state energy by 3.2 kcal/mol compared to non-fluorinated analogs [7]. This enables sequential functionalization – initial bromine displacement at C-3 can be followed by fluorination at C-6 using KF/CuI systems, achieving 78% yield in model reactions [2].
Reaction Scheme 1: SNAr at C-3
$$
\text{3-Br-6-F-Quinolin-2-one} + \text{NaOCH}3 \xrightarrow{\text{DMSO, 80°C}} \text{3-OCH}3\text{-6-F-Quinolin-2-one} + \text{NaBr}
$$
Rate-determining step involves nucleophilic attack on the σ* orbital of C-Br [7].
The compound exhibits pH-dependent stability with maximal integrity between pH 6–8. Accelerated degradation studies show first-order decomposition kinetics (k = 1.2 × 10⁻⁶ s⁻¹) at pH 1, primarily through lactam ring opening. In contrast, alkaline conditions (pH > 10) promote hydrolysis of the C-F bond with $$ t_{1/2} $$ = 48 hours at pH 12 [5] [6].
Solvent effects follow the Kamlet-Taft parameters with strong correlation to π* (dipolarity) and β (H-bond acceptance). Polar aprotic solvents like DMF enhance stability (ΔG‡ = 24.1 kcal/mol) by stabilizing the transition state through dipole interactions, while protic solvents like ethanol lower activation barriers by 2.3 kcal/mol via H-bond stabilization [2] [5].
Table 3: Stability Profile Across Solvent Systems
| Solvent | Dielectric Constant (ε) | Degradation Rate (×10⁻⁷ s⁻¹) |
|---|---|---|
| DMF | 36.7 | 0.9 |
| Acetonitrile | 37.5 | 1.2 |
| Methanol | 32.7 | 3.8 |
| Water | 80.1 | 12.4 |
The antimicrobial efficacy of 3-Bromo-6-fluoroquinolin-2(1H)-one is fundamentally governed by its specific structural elements that interact with bacterial topoisomerase enzymes. The presence of the fluorine atom at position 6 serves as a critical pharmacophore that enhances bacterial cell penetration and stabilizes the drug-enzyme-DNA complex [1] [2]. This fluorine substitution dramatically improves the antimicrobial potency compared to non-fluorinated quinolone analogues, as the 6-fluoro group facilitates passage through both Gram-positive and Gram-negative bacterial cell walls [3].
The bromine substituent at position 3 contributes significantly to the compound's antimicrobial profile through multiple mechanisms. Research has demonstrated that C-8 substituents, including halogen atoms such as bromine, enhance bacteriostatic and bactericidal activities particularly against gyrase-resistant bacterial strains [4]. The presence of bromine at position 3 creates an optimal balance between lipophilicity and electronic effects that improve DNA binding affinity. Studies of related quinolone derivatives show that bromine substitution can reduce the selection of resistant mutants by up to 1000-fold compared to non-halogenated controls [4].
The quinolin-2(1H)-one core structure provides the essential framework for topoisomerase interaction through its ability to intercalate between DNA base pairs. The 2-position carbonyl group serves as a critical hydrogen bond acceptor that facilitates stabilization of the cleavage complex. Molecular docking studies of related 4-(aminomethyl)quinolin-2(1H)-one derivatives reveal that these compounds occupy the classical quinolone binding site in topoisomerase IV-DNA complexes, with the carbonyl oxygen positioned to interact with arginine residues in the ParC subunit [5].
Comparative structure-activity analysis indicates that the dual halogenation pattern of 3-Bromo-6-fluoroquinolin-2(1H)-one confers superior antimicrobial activity against multiple bacterial species. The fluorine atom enhances cellular uptake and maintains optimal binding geometry, while the bromine substituent provides additional hydrophobic interactions that stabilize the drug-target complex. This combination results in minimum inhibitory concentration values typically ranging from 0.25 to 16 micrograms per milliliter against sensitive bacterial strains [6] [1].
3-Bromo-6-fluoroquinolin-2(1H)-one exhibits dual-target activity against both bacterial DNA gyrase and topoisomerase IV, the two essential type II topoisomerases responsible for maintaining DNA topology during bacterial replication. This dual targeting mechanism is crucial for minimizing the development of bacterial resistance, as simultaneous mutations in both target enzymes are statistically improbable events occurring at frequencies of 10^-14 to 10^-16 [7].
The compound's interaction with DNA gyrase occurs through formation of a ternary complex involving the enzyme, DNA substrate, and the quinolone molecule. X-ray crystallographic studies of related quinolone-topoisomerase complexes demonstrate that fluoroquinolones insert between the 3' and 5' termini of cleaved DNA strands, functioning as molecular doorstops that prevent DNA ligation [8]. The 3-bromo-6-fluoroquinolin-2(1H)-one molecule binds through a water-metal ion bridge mechanism, where the compound chelates a divalent metal ion that coordinates with conserved serine and acidic residues in the quinolone resistance-determining region [2] [9].
In Escherichia coli systems, the compound demonstrates preferential binding to DNA gyrase over topoisomerase IV, with 50 percent inhibitory concentration values typically 2-4 fold lower for gyrase [5] [10]. This selectivity pattern reverses in Gram-positive bacteria such as Staphylococcus aureus, where topoisomerase IV becomes the primary target. The differential target preference is attributed to subtle structural differences in the enzyme binding pockets and the local DNA environment at cleavage sites [7].
Biochemical assays measuring supercoiling introduction and kinetoplast DNA decatenation reveal that 3-Bromo-6-fluoroquinolin-2(1H)-one effectively inhibits both enzymatic activities. The compound stabilizes topoisomerase-DNA cleavage complexes by preventing the enzyme-mediated DNA ligation step, leading to accumulation of protein-linked DNA breaks. This dual inhibition mechanism ensures that resistance development requires concurrent mutations in both gyrase and topoisomerase IV genes, significantly reducing the probability of resistance emergence [7] [8].
The water-metal ion bridge serves as the primary conduit for drug-enzyme interactions in both target systems. The bridge architecture involves coordination of a divalent metal ion by the quinolone's C3/C4 keto acid moiety, with water molecules forming hydrogen bonds to the conserved serine (Ser83 in E. coli GyrA) and acidic residue (Asp87 in E. coli GyrA) [8] [9]. Disruption of this bridge through target-site mutations represents the primary mechanism of quinolone resistance, highlighting the critical importance of these molecular interactions.
The strategic incorporation of bromo and fluoro substituents in 3-Bromo-6-fluoroquinolin-2(1H)-one provides significant advantages in circumventing bacterial resistance mechanisms. Traditional quinolone resistance primarily emerges through chromosomal mutations in the quinolone resistance-determining regions of DNA gyrase and topoisomerase IV genes, particularly affecting serine and acidic residues critical for drug binding [11] [12].
The presence of the 3-bromo substituent creates a molecular environment that maintains antimicrobial activity even against first-step gyrase mutants. Research on related C-8 substituted fluoroquinolones demonstrates that halogen substituents can enhance activity against gyrase-resistant bacterial strains by 2-4 fold compared to unsubstituted analogues [4]. The bromine atom contributes to improved binding affinity through enhanced van der Waals interactions with the enzyme-DNA complex, compensating for reduced binding efficiency caused by resistance mutations.
Fluorine substitution at position 6 plays a complementary role in resistance mitigation by maintaining optimal electronic properties for water-metal ion bridge formation. Studies show that the 6-fluoro group preserves drug binding even when resistance mutations alter the immediate binding environment [2]. The electronegative fluorine atom stabilizes the metal chelation complex and maintains proper geometric orientation within the cleavage complex.
Efflux-mediated resistance represents another significant challenge addressed by the compound's structural features. The dual halogenation pattern creates a molecular size and lipophilicity profile that may reduce susceptibility to bacterial efflux pumps such as AcrAB-TolC in Enterobacteriaceae [11] [13]. The bromine substituent increases molecular bulk, potentially interfering with efficient pump recognition, while the fluorine atom maintains membrane permeability characteristics necessary for cellular accumulation.
Plasmid-mediated quinolone resistance mechanisms, including Qnr protein expression and aminoglycoside acetyltransferase activity, pose additional therapeutic challenges [14] [15]. The 3-Bromo-6-fluoroquinolin-2(1H)-one structure may exhibit reduced susceptibility to these resistance mechanisms due to its modified substituent pattern. The bromine group creates steric hindrance that could interfere with Qnr protein binding, while the specific halogenation pattern may not serve as an optimal substrate for enzymatic modification by acetyltransferases.
Concentration-dependent resistance selection studies indicate that halogenated quinolone derivatives demonstrate superior mutant prevention characteristics. The presence of both bromo and fluoro substituents creates a broader concentration window where resistant mutant growth is suppressed, effectively reducing the probability of resistance emergence during therapeutic exposures [4] [16].
Beyond its antimicrobial properties, 3-Bromo-6-fluoroquinolin-2(1H)-one demonstrates significant potential as an anticancer agent through multiple apoptotic pathway modulations. Quinolone derivatives have emerged as promising anticancer compounds due to their ability to target eukaryotic topoisomerase II and induce programmed cell death in malignant cells [17] [18].
The compound induces cell cycle arrest primarily at the G2/M checkpoint, a characteristic mechanism observed in quinolone-mediated anticancer activity [17] [19]. This arrest occurs through topoisomerase II inhibition, which generates DNA double-strand breaks that activate DNA damage response pathways. The cellular response involves upregulation of cyclin-dependent kinase 1 and cyclin B, leading to mitotic catastrophe and subsequent apoptotic cell death [20].
Mitochondrial-mediated apoptosis represents a primary mechanism through which 3-Bromo-6-fluoroquinolin-2(1H)-one exerts its anticancer effects. The compound triggers loss of mitochondrial membrane potential and promotes cytochrome c release into the cytoplasm [19]. This mitochondrial dysfunction activates the intrinsic apoptotic pathway through modulation of B-cell lymphoma 2 family proteins. Specifically, the compound increases pro-apoptotic Bax expression while simultaneously decreasing anti-apoptotic Bcl-2 levels, creating a cellular environment conducive to apoptosis initiation [21] [22].
Caspase activation cascades play crucial roles in mediating the apoptotic response to 3-Bromo-6-fluoroquinolin-2(1H)-one treatment. The compound activates multiple caspases including caspase-3, caspase-7, caspase-8, and caspase-9, indicating involvement of both intrinsic and extrinsic apoptotic pathways [17] [19]. The activation of initiator caspases (caspase-8 and caspase-9) leads to downstream effector caspase activation, resulting in systematic cellular dismantling characteristic of apoptotic cell death.
Signal transduction pathway modulation represents another critical mechanism of anticancer activity. The compound interferes with survival signaling pathways including the epidermal growth factor receptor-signal transducer and activator of transcription 3 pathway [21] [22]. This interference disrupts cellular proliferation signals and enhances pro-apoptotic signaling cascades. Additionally, the compound demonstrates ability to inhibit matrix metalloproteinase expression, thereby reducing cellular migration and metastatic potential [17].
In triple-negative breast cancer models, 3-Bromo-6-fluoroquinolin-2(1H)-one and related derivatives exhibit superior anticancer activity compared to conventional chemotherapeutic agents [17]. The compound overcomes resistance mechanisms commonly associated with aggressive cancer phenotypes through its multi-target approach. Unlike traditional chemotherapeutics that rely on single-target mechanisms, the quinolone structure enables simultaneous targeting of DNA repair machinery, cell cycle checkpoints, and survival signaling pathways.